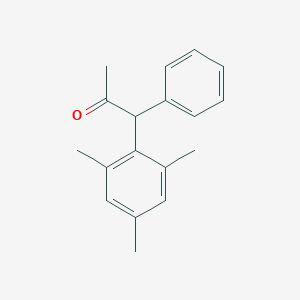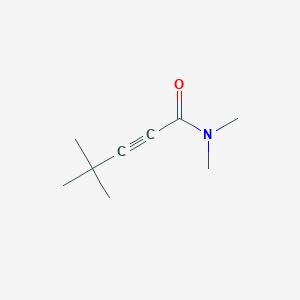
N,N,4,4-Tetramethylpent-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,4,4-Tetramethylpent-2-ynamide is a chemical compound known for its unique structure and properties It is an amide derivative with a triple bond, making it a member of the ynamide family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4,4-Tetramethylpent-2-ynamide typically involves the use of trichloroethene as a two-carbon synthon. The process begins with the generation of dichloroacetylene from trichloroethene under mildly basic conditions. This intermediate then reacts with an amide to form a dichloroenamide, which undergoes elimination to yield the desired ynamide . This method is advantageous due to its flexibility and the ability to introduce diverse substituents at a late stage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the scalability of the synthesis.
化学反应分析
Types of Reactions
N,N,4,4-Tetramethylpent-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The triple bond in the ynamide can be oxidized to form different products.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
N,N,4,4-Tetramethylpent-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of N,N,4,4-Tetramethylpent-2-ynamide involves its interaction with molecular targets through its triple bond and amide group. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved in these reactions are influenced by the electronic properties of the triple bond and the steric effects of the substituents.
相似化合物的比较
Similar Compounds
N,N-Dimethylacetamide: Similar in structure but lacks the triple bond.
N,N-Diethylacetamide: Another amide derivative with different substituents.
N,N-Dimethylformamide: A commonly used solvent with a similar amide group but no triple bond.
Uniqueness
N,N,4,4-Tetramethylpent-2-ynamide is unique due to its combination of a triple bond and an amide group, which imparts distinct reactivity and properties. This makes it a valuable compound for various applications that require specific chemical functionalities .
属性
CAS 编号 |
56677-03-3 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC 名称 |
N,N,4,4-tetramethylpent-2-ynamide |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)7-6-8(11)10(4)5/h1-5H3 |
InChI 键 |
YOHKEGBAAZKRIU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C#CC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)
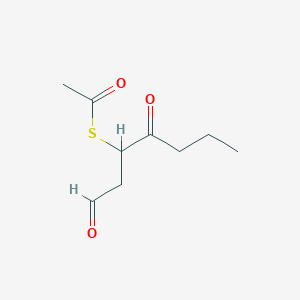
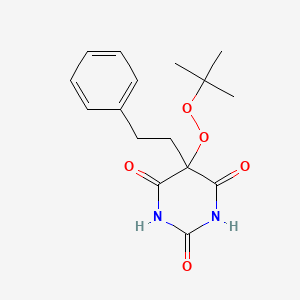

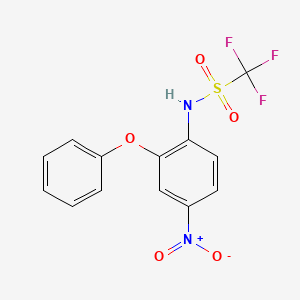


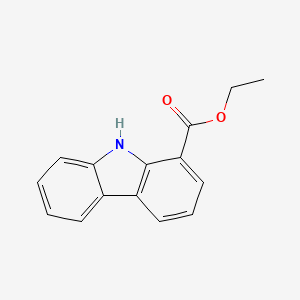
![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
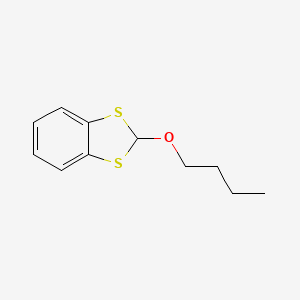
![N-{2-[(2-Aminoethyl)amino]ethyl}benzamide](/img/structure/B14636602.png)
